Butyl 3-(pyridin-4-YL)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(pyridin-4-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a prop-2-enoate moiety, which is further substituted with a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(pyridin-4-yl)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a butyl acrylate in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(pyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 3-(pyridin-4-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive ester group
Mechanism of Action
The mechanism of action of butyl 3-(pyridin-4-yl)prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with an ethyl group and a cyano substituent.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methyl group and a different aromatic ring.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Different ester group and aromatic substitution pattern
Uniqueness
Butyl 3-(pyridin-4-yl)prop-2-enoate is unique due to its specific combination of a butyl ester and a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various applications.
Properties
CAS No. |
62230-14-2 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
butyl 3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-2-3-10-15-12(14)5-4-11-6-8-13-9-7-11/h4-9H,2-3,10H2,1H3 |
InChI Key |
VHYJJIUGXPLUEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.